

# 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

## CAS number 39234-86-1.

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### Compound of Interest

**Compound Name:** 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

**Cat. No.:** B1362863

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An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride**

Prepared by: A Senior Application Scientist

## Foreword: Understanding a Powerhouse Reagent

In the landscape of modern synthetic and medicinal chemistry, success is often dictated by the precision and reliability of the tools at our disposal. **3,5-Bis(trifluoromethyl)benzenesulfonyl chloride** (CAS No. 39234-86-1) is one such indispensable tool. More than a mere building block, its unique electronic properties, conferred by the two powerfully electron-withdrawing trifluoromethyl groups, render it a highly reactive and versatile reagent. This guide moves beyond a simple recitation of facts to provide a deeper, field-tested understanding of its synthesis, reactivity, and application. The protocols and insights contained herein are designed to be self-validating, empowering researchers to leverage this compound's full potential with confidence and safety.

## Section 1: Core Profile and Physicochemical Characteristics

**3,5-Bis(trifluoromethyl)benzenesulfonyl chloride** is a crystalline solid at room temperature, appearing as an off-white substance<sup>[1]</sup>. Its structure is characterized by a benzene ring

substituted with a sulfonyl chloride group and two trifluoromethyl (CF<sub>3</sub>) groups at the meta positions. This specific arrangement is not accidental; the CF<sub>3</sub> groups are potent inductive electron-withdrawing groups, which significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This heightened reactivity is the cornerstone of its utility in chemical synthesis.

## Physical and Chemical Properties

The fundamental properties of this reagent are summarized below, providing the foundational data needed for experimental design, from reaction setup to purification.

Property	Value	Source(s)
CAS Number	39234-86-1	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> ClF <sub>6</sub> O <sub>2</sub> S	[2][3][4][5]
Molecular Weight	312.62 g/mol	[2][5][6]
Appearance	Off-white crystalline solid	[1]
Melting Point	34-38 °C	[1][6][7][8]
Boiling Point	248.3 ± 40.0 °C (at 760 mmHg) 70 °C (at 2 mmHg)	[4][7][9]
Density	~1.6 g/cm <sup>3</sup>	[4][7]
Flash Point	108 °C (closed cup)	[6]
Solubility	Low water solubility; soluble in many organic solvents	[1]

## Spectroscopic Fingerprint

Characterization of this compound is unambiguous given its distinct spectroscopic features.

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR spectra are publicly available and show the expected aromatic proton signals[2]. <sup>19</sup>F NMR is also a powerful tool for characterization, with studies utilizing it to probe molecular interactions[10].

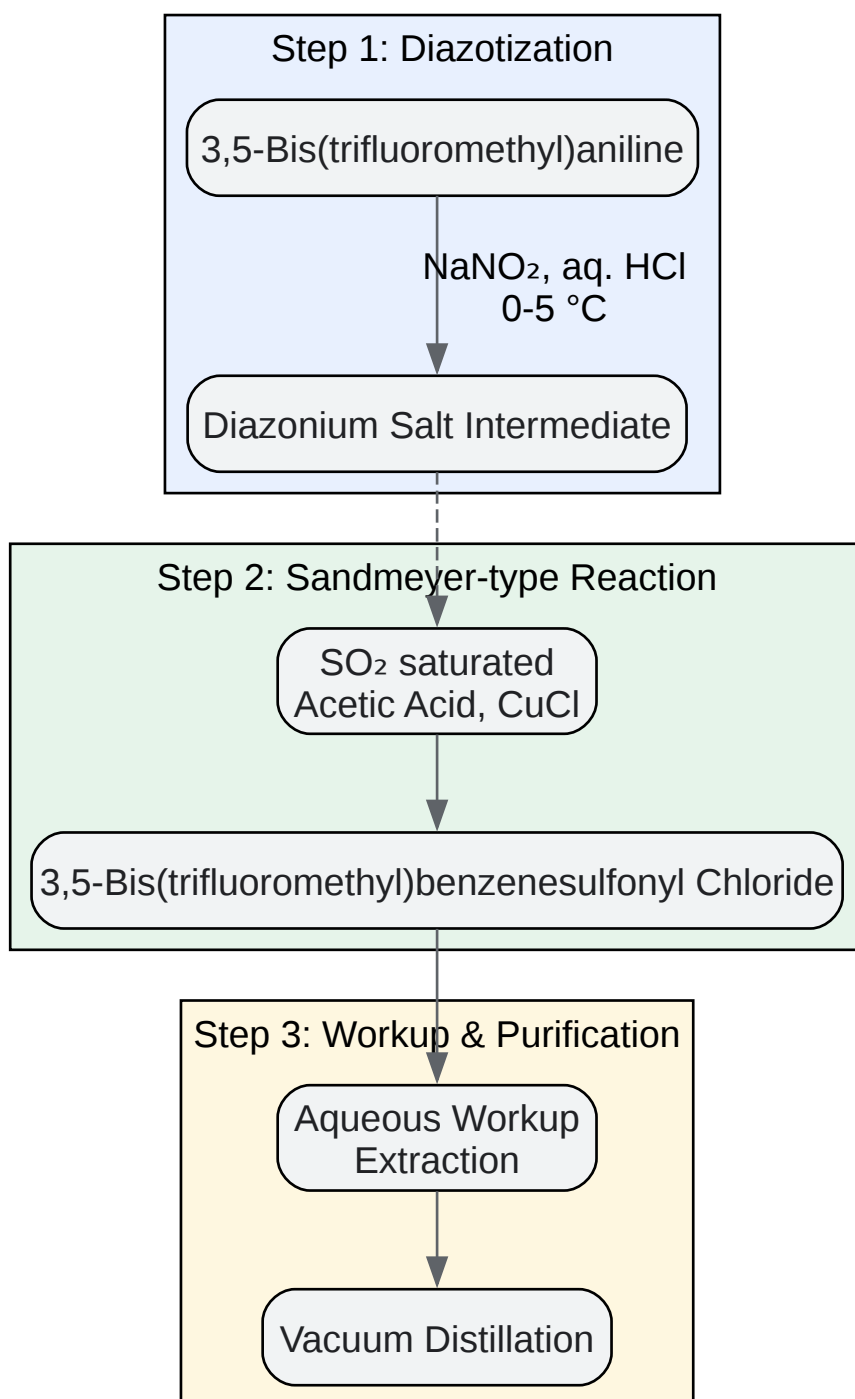
- Mass Spectrometry (MS): Electron ionization MS data is available through NIST, providing a clear fragmentation pattern for identity confirmation[2][11].
- Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride and trifluoromethyl groups gives rise to characteristic strong absorptions in the IR spectrum, which has been well-documented[2][3].

## Section 2: Synthesis and Purification

While commercially available, understanding the synthesis of **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** provides valuable context for its purity and potential trace impurities. The most reliable laboratory-scale syntheses of arylsulfonyl chlorides often proceed from the corresponding aniline derivative via a Sandmeyer-type reaction. This method is robust, high-yielding, and avoids the harsh conditions of direct chlorosulfonation.

### Synthetic Workflow Diagram

The transformation from aniline to the target sulfonyl chloride is a classic multi-step sequence that is highly effective for this substrate.



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Caption: Synthetic pathway from aniline to sulfonyl chloride.

## Detailed Synthesis Protocol

This protocol is adapted from established methods for preparing arylsulfonyl chlorides from anilines[12].

Caution: This procedure must be performed in a well-ventilated chemical fume hood. All appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.

Materials:

- 3,5-Bis(trifluoromethyl)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sulfur Dioxide ( $\text{SO}_2$ ) gas
- Glacial Acetic Acid
- Copper(I) Chloride ( $\text{CuCl}$ )
- Dichloromethane (or other suitable extraction solvent)
- Saturated Sodium Bicarbonate solution
- Brine (Saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice

Procedure:

- Diazotization:
  - In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,5-bis(trifluoromethyl)aniline (1 equiv.).
  - Add concentrated HCl (3 equiv.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

- Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the aniline slurry, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- Sulfonylation:
  - In a separate, larger flask, prepare a solution of copper(I) chloride (0.2 equiv.) in glacial acetic acid.
  - Bubble sulfur dioxide (SO<sub>2</sub>) gas through this solution until it is saturated. Cool this mixture to 10-15 °C.
  - Slowly add the cold diazonium salt solution from Step 1 to the SO<sub>2</sub>/CuCl solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature around 15-20 °C during the addition.
  - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
- Workup and Purification:
  - Pour the reaction mixture onto a large volume of crushed ice and water. The crude sulfonyl chloride will often separate as an oil or solid.
  - Extract the product with dichloromethane (3x volumes).
  - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
  - The crude product can be purified by vacuum distillation to yield the pure **3,5-bis(trifluoromethyl)benzenesulfonyl chloride**[\[13\]](#). The low melting point means it may be collected as a solid upon cooling.

## Section 3: Core Reactivity and Mechanistic Insights

The reactivity of **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom, which is significantly activated by three electron-withdrawing groups: two oxygens and the 3,5-bis(trifluoromethyl)phenyl ring itself. This makes it an excellent substrate for nucleophilic attack.

### Reaction with Amines: The Sulfonamide Formation

The most common application of this reagent is its reaction with primary and secondary amines to form highly stable sulfonamides. This reaction is efficient and forms the basis of the classical Hinsberg test for distinguishing amine classes[14][15].

- **Primary Amines:** React to form a sulfonamide that still possesses an acidic proton on the nitrogen. In the presence of a base (e.g., NaOH, pyridine), this proton is removed, forming a water-soluble sodium salt[14].
- **Secondary Amines:** React to form a sulfonamide with no acidic proton on the nitrogen. This product is typically insoluble in both acid and base and often precipitates from the reaction mixture[14][15].
- **Tertiary Amines:** Do not form stable sulfonamides. Instead, they can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[14].

### Reaction Mechanism Diagram

The fundamental mechanism involves a nucleophilic attack by the amine on the electrophilic sulfur center, followed by the elimination of a chloride ion.

Caption: Mechanism of sulfonamide formation.

## Section 4: Applications in Drug Discovery and Advanced Synthesis

The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged" structural motif in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance metabolic stability, modulate lipophilicity, and provide specific steric and electronic interactions with biological

targets. The title compound is the premier reagent for introducing this group via a stable sulfonamide linkage.

## The Rationale for Use in Medicinal Chemistry

- **Metabolic Blocking:** The C-F bond is exceptionally strong, and the CF<sub>3</sub> group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing these groups at the 3 and 5 positions effectively shields the aromatic ring from metabolic attack (e.g., hydroxylation).
- **Modulating pKa and Lipophilicity:** The strong electron-withdrawing nature of the CF<sub>3</sub> groups can significantly lower the pKa of nearby acidic protons (like the N-H in a primary sulfonamide), influencing solubility and receptor binding. They also increase the overall lipophilicity of the molecule, which can affect cell permeability and distribution.
- **Structural Scaffolding:** The sulfonamide bond is a stable, non-hydrolyzable linker that mimics the geometry of a phosphate group, making it a valuable scaffold in inhibitor design. The use of the related 3,5-bis(trifluoromethyl)benzoic acid as an intermediate for neurokinin-1 receptor antagonists underscores the pharmaceutical importance of this substitution pattern[16].

## Representative Protocol: Sulfonylation of a Primary Amine

This protocol details a standard procedure for synthesizing a sulfonamide, a cornerstone reaction in many drug development programs.

**Objective:** To synthesize N-benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide.

**Materials:**

- **3,5-Bis(trifluoromethyl)benzenesulfonyl chloride** (1.0 equiv.)
- Benzylamine (1.1 equiv.)
- Pyridine (or Triethylamine) (1.5 equiv.)
- Dichloromethane (DCM)



- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Procedure:

- Reaction Setup:
  - Dissolve **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** in DCM in a round-bottom flask.
  - Cool the solution to 0 °C using an ice bath.
- Amine Addition:
  - Add pyridine (base catalyst and acid scavenger) to the solution.
  - Slowly add benzylamine dropwise to the cooled solution.
  - Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
- Workup:
  - Dilute the reaction mixture with additional DCM.
  - Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and benzylamine), water, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure.
- Purification:

- The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.

## Section 5: Safety, Handling, and Storage

**3,5-Bis(trifluoromethyl)benzenesulfonyl chloride** is a corrosive and moisture-sensitive compound. Strict adherence to safety protocols is mandatory.

### Hazard Identification and GHS Classification

The compound is classified as a skin corrosive substance that causes severe skin burns and eye damage[1][2][4].

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion 1B	GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage[2][17]
Corrosive to Metals	GHS05 (Corrosion)	Warning	H290: May be corrosive to metals

### Safe Handling and Emergency Procedures

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors[17].
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield[4].
- Handling: Avoid contact with skin, eyes, and clothing[1]. The compound is moisture-sensitive; contact with water may liberate toxic gas (HCl)[17]. Keep containers tightly closed and away from water[17][18].
- First Aid:

- Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1].
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1].
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention[1].

## Storage

Store in a designated corrosives area[1][17]. Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water and strong bases[1][17].

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## References

- 1. fishersci.com [fishersci.com]
- 2. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C<sub>8</sub>H<sub>3</sub>ClF<sub>6</sub>O<sub>2</sub>S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [webbook.nist.gov]
- 4. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]
- 5. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]
- 6. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 [sigmaaldrich.com]
- 7. 39234-86-1 | CAS DataBase [m.chemicalbook.com]
- 8. 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-86-1 [chemicalbook.com]

- 9. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [[webbook.nist.gov](https://webbook.nist.gov)]
- 12. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
- 13. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
- 14. Hinsberg reaction - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 15. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [[patents.google.com](https://patents.google.com)]
- 17. [assets.thermofisher.cn](https://assets.thermofisher.cn) [[assets.thermofisher.cn](https://assets.thermofisher.cn)]
- 18. [fishersci.se](https://fishersci.se) [[fishersci.se](https://fishersci.se)]
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